molecular formula C22H23NO5 B4998563 N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide

Cat. No. B4998563
M. Wt: 381.4 g/mol
InChI Key: BAMHYGPGUSASCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide, also known as DMEMF, is a furan derivative that has shown potential for use in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide is not yet fully understood, but studies have shown that it may interact with various receptors and ion channels in the brain and nervous system. This compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of oxidative stress and inflammation, and the regulation of ion channel activity. Studies have also shown that this compound may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide is that it has shown potential for use in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. Additionally, this compound has been shown to have neuroprotective effects and could potentially be used to treat neurodegenerative diseases. However, one limitation of this compound is that its mechanism of action is not yet fully understood, and further studies are needed to fully characterize its properties and potential applications.

Future Directions

There are several future directions for research on N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide. One potential direction is to further study its mechanism of action and identify the specific receptors and ion channels that it interacts with. Additionally, further studies are needed to fully characterize the biochemical and physiological effects of this compound and its potential applications in various fields of research. Finally, future research could focus on developing derivatives of this compound with improved properties and potential therapeutic applications.

Synthesis Methods

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 4-ethoxybenzylamine, followed by reduction and cyclization steps. The resulting compound has been characterized and studied for its properties and potential applications.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide has shown potential for use in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. Studies have shown that this compound may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential as an anticonvulsant and analgesic agent.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(4-ethoxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-4-27-17-10-7-15(8-11-17)21(23-22(24)19-6-5-13-28-19)16-9-12-18(25-2)20(14-16)26-3/h5-14,21H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMHYGPGUSASCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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